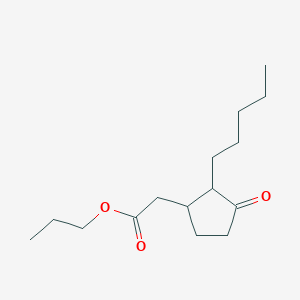

Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester

Übersicht

Beschreibung

Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester (CAS RN: 158474-72-7, 178602-66-9), commonly known as Prohydrojasmon, is a jasmonic acid derivative with the molecular formula C₁₅H₂₆O₃ and a molecular weight of 254.37 g/mol . It features two stereocenters (1R,2R configuration) and is recognized for its role in fragrance formulations and agricultural applications, particularly as an inert ingredient in pesticides . Its structure consists of a cyclopentane ring substituted with a pentyl group at position 2, a ketone at position 3, and a propyl ester-linked acetic acid moiety.

Vorbereitungsmethoden

Acid-Catalyzed Isomerization of Epoxy-Esters

The most efficient route to alkyl 3-oxo-2-pentylcyclopentene acetates involves the isomerization of epoxy-esters using acidic agents. As detailed in US5302745A, methyl 3-oxo-2-pentyl-1-cyclopentene acetate is synthesized via sulfuric acid-catalyzed isomerization of methyl 2,3-epoxy-2-pentyl-1-cyclopentylidene acetate at 5–30°C, achieving 95% yield . Adapting this for the propyl ester requires substituting the methyl group in the starting epoxy-ester with propyl.

Synthesis of Propyl Epoxy-Ester Intermediate

The propyl analog of the epoxy-ester is synthesized via a Wittig reaction between 2,3-epoxy-2-pentyl-1-cyclopentanone and propyl dimethylphosphonoacetate. This reaction, conducted in anhydrous tetrahydrofuran (THF) with sodium hydride as a base, yields propyl 2,3-epoxy-2-pentyl-1-cyclopentylidene acetate .

Isomerization Conditions

The epoxy-ester undergoes acid-catalyzed isomerization using sulfuric acid (0.5–1.0 mol%) in diethyl ether at 5–30°C. The reaction proceeds via a carbocation intermediate, with the acidic agent facilitating epoxy ring opening and ketone formation. After 1–2 hours, the mixture is neutralized with sodium bicarbonate, extracted, and distilled to isolate the propyl ester in >90% yield .

Key Advantages

-

Mild temperatures (5–30°C) prevent thermal degradation.

-

Scalable to industrial production with minimal purification steps.

Multi-Step Synthesis via Cyclization and Hydrogenation

US4014919A outlines a multi-step synthesis for methyl jasmonate analogs, adaptable to propyl esters. This route involves cyclization of a diketo intermediate, hydrogenation, and alkylation .

Stepwise Process

-

Diketo Intermediate Formation : Succinoyl chloride reacts with propyl malonate in THF at −30°C to 30°C, forming a diketo compound.

-

Cyclization : Treatment with 0.1N NaOH at 25°C induces intramolecular cyclization to yield 3-oxo-1-cyclopenteneacetic acid propyl ester.

-

Hydrogenation : Catalytic hydrogenation (Pd/BaSO4, 1 atm H2) reduces the cyclopentene ring to cyclopentane.

-

Alkylation : Reaction with 1-bromo-2-pentyne in dimethylformamide (DMF) introduces the pentyl side chain.

Yield Optimization

-

Cyclization and hydrogenation steps achieve 70–80% combined yield.

-

Alkylation with 1-bromo-2-pentyne requires strict anhydrous conditions to prevent hydrolysis .

Limitations

-

Multi-step purification increases production costs.

-

Alkylation selectivity varies with steric hindrance from the propyl group.

Chlorination-Dechlorination Strategy

CN101302157B describes a chlorination-dechlorination route starting from dihydrojasmonate. While optimized for methyl esters, substituting propyl chloride in the esterification step enables propyl ester synthesis .

Reaction Mechanism

-

Chlorination : Dihydrojasmonate reacts with thionyl chloride (SOCl2) to form an acid chloride.

-

Esterification : Propyl alcohol is added to yield the propyl ester.

-

Dechlorination : Catalytic hydrogenation (Pd/C, H2) removes residual chlorine atoms.

Industrial Feasibility

-

Requires inexpensive starting materials (dihydrojasmonate).

-

Lower yields (60–70%) compared to isomerization due to side reactions during chlorination .

Comparative Analysis of Synthetic Routes

Industrial Recommendations

-

Isomerization : Preferred for high-volume production due to rapid kinetics and low energy input.

-

Multi-Step Synthesis : Suitable for research-scale diversification of ester groups.

-

Chlorination : Limited to scenarios with cost constraints on starting materials.

Challenges in Propyl Ester Synthesis

Steric Effects

The propyl group’s larger size compared to methyl or ethyl slows reaction kinetics in cyclization and alkylation steps, necessitating prolonged reaction times .

Solubility Considerations

Propyl esters exhibit lower solubility in polar solvents (e.g., water or methanol), complicating extraction and purification. Switching to tert-butyl methyl ether (MTBE) improves phase separation .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Podophyllotoxin durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen . Diese Reaktionen sind für die Synthese seiner Derivate unerlässlich, die verbesserte pharmakologische Eigenschaften aufweisen .

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene Podophyllotoxin-Derivate wie Etoposid und Teniposid, die als Chemotherapeutika eingesetzt werden .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The chemical structure of cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester can be represented as follows:

- Molecular Formula: C13H22O3

- Molecular Weight: 226.31 g/mol

- Boiling Point: Approximately 110 °C at 0.2 mmHg

- Density: 0.998 g/mL at 25 °C

These properties make it suitable for various applications ranging from flavoring agents to pharmaceutical intermediates.

Applications in Organic Synthesis

Hydrogel Preparation

One of the prominent applications of this compound is in the preparation of hydrogels, which serve as effective delivery systems for bioactive carbonyl derivatives. The hydrogels facilitate the slow release of these compounds, enhancing their bioavailability and efficacy in therapeutic applications .

Synthesis of Fragrance Compounds

Cyclopentaneacetic acid derivatives are utilized in the fragrance industry. The compound is known for its pleasant aroma reminiscent of jasmine and is used in creating artificial jasmine oil and other floral fragrances. It has been reported that small quantities can enhance the scent profiles of various products, including perfumes and food flavorings .

Pharmaceutical Applications

Anti-inflammatory Agents

Research indicates that derivatives of cyclopentaneacetic acid exhibit anti-inflammatory properties. These compounds can be synthesized to create new pharmaceuticals aimed at treating inflammatory conditions .

Case Study: Methyl Dihydrojasmonate

A specific derivative, methyl dihydrojasmonate (a related compound), has been studied for its potential use in pharmaceuticals due to its ability to modulate biological responses. This compound acts as a signaling molecule in plants and has shown promise in human health applications .

Flavor and Fragrance Industry

Usage Limitations

In food products, cyclopentaneacetic acid derivatives are regulated under food safety standards. For instance, it is allowed to be used as a flavoring agent in soft drinks and baked goods at concentrations not exceeding 1 mg/kg .

Fragrance Formulation

The compound's ability to blend well with woody and floral notes makes it a valuable ingredient in perfumery. Its use extends to creating colognes and other scented products where a round, mild fragrance is desired .

Safety and Environmental Considerations

While this compound is beneficial in many applications, it also poses certain environmental risks. It is classified as harmful to aquatic life with long-lasting effects, necessitating careful handling and disposal measures .

Summary Table of Applications

| Application Area | Specific Use | Remarks |

|---|---|---|

| Organic Synthesis | Hydrogel preparation | Slow release delivery systems |

| Pharmaceuticals | Anti-inflammatory agents | Potential therapeutic applications |

| Flavor Industry | Flavoring agent in food | Limited usage concentration |

| Fragrance Industry | Component in perfumes | Enhances floral scent profiles |

Wirkmechanismus

Podophyllotoxin exerts its effects by binding to tubulin, thereby inhibiting the polymerization of microtubules . This action disrupts the mitotic spindle formation, leading to cell cycle arrest in the metaphase . Additionally, podophyllotoxin and its derivatives inhibit the enzyme topoisomerase II, preventing DNA replication and transcription .

Vergleich Mit ähnlichen Verbindungen

Structural and Chemical Properties

Key Compounds for Comparison:

Methyl Dihydrojasmonate (Hedione)

- Formula : C₁₃H₂₂O₃

- Molecular Weight : 226.32 g/mol

- CAS RN : 24851-98-7

- Structure : Methyl ester analog with a saturated pentyl chain .

Methyl Jasmonate

- Formula : C₁₃H₂₀O₃

- Molecular Weight : 224.30 g/mol

- CAS RN : 39924-52-2

- Structure : Contains a (Z)-2-pentenyl group instead of pentyl, introducing a double bond .

Cyclopentaneacetic Acid, 3-Oxo-2-Pentyl-, Methyl Ester

- Formula : C₁₃H₂₂O₃

- Molecular Weight : 226.32 g/mol

- CAS RN : 24851-98-7

- Structure : Methyl ester variant of Prohydrojasmon .

Structural Differences and Implications:

Ester Group :

- Prohydrojasmon’s propyl ester enhances lipophilicity compared to the methyl ester in Hedione and related compounds. This increases its stability and reduces volatility, making it suitable for slow-release applications .

- Methyl esters (e.g., Hedione) are more volatile, favoring use in perfumes and flavorings .

Substituent Variations :

Table 1: Structural and Molecular Comparison

Physical and Analytical Properties

- Volatility and Retention Indices (RI): Prohydrojasmon’s propyl ester likely has a higher boiling point than methyl esters. For example, Methyl Dihydrojasmonate exhibits RI values of 2262 (DB-Wax column) and 2241 (HP-Innowax) in GC-MS analyses .

Solubility :

- Methyl esters (e.g., Hedione) are soluble in hydrogels for controlled release , while Prohydrojasmon’s propyl ester may favor lipid-rich formulations due to increased hydrophobicity .

Biologische Aktivität

Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester (CPPE) is a chemical compound with notable structural similarities to bioactive molecules, particularly in the fragrance industry. This article explores its biological activity, potential applications, and relevant research findings.

Molecular Characteristics:

- Molecular Formula: C15H26O3

- Molecular Weight: 254.37 g/mol

- CAS Number: 158474-72-7

The compound features a cyclopentane ring and an acetic acid moiety, which contribute to its unique chemical behavior and potential biological activities. Its ester functional group allows for hydrolysis, yielding the corresponding acid and alcohol, while the ketone group (3-oxo) may enable further chemical reactions such as aldol condensation.

Potential Bioactive Properties

While specific research on CPPE is limited, its structural resemblance to Hedione (methyl jasmonate) suggests potential bioactivity. Hedione is known for its anti-inflammatory and antioxidant properties, which may extend to CPPE due to their similar structures. The following biological activities are hypothesized based on existing literature:

-

Anti-inflammatory Effects:

- Hedione has demonstrated anti-inflammatory properties in various studies. Similar mechanisms may be expected from CPPE, warranting further investigation into its effects on inflammatory pathways.

-

Antioxidant Activity:

- The ketone functional group in CPPE could provide antioxidant capabilities, potentially neutralizing free radicals and reducing oxidative stress.

-

Sensory Properties:

- CPPE's pleasant floral aroma makes it valuable in perfumery and aromatherapy. Its interaction with olfactory receptors could have implications for mood enhancement and psychological well-being.

Comparative Analysis of Related Compounds

To better understand CPPE's biological potential, a comparison with related compounds is essential. The following table summarizes key attributes of CPPE and similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Hedione (Methyl jasmonate) | C13H22O3 | Naturally occurring fragrance component |

| Methyl dihydrojasmonate | C13H22O3 | Related structure with potential floral notes |

| Cyclopentaneacetic acid, methyl ester | C13H22O3 | Similar aroma profile |

Fragrance Applications

CPPE is primarily utilized in the fragrance industry due to its floral scent reminiscent of jasmine. Its presence in perfumes and personal care products highlights its sensory properties. Research indicates that compounds like CPPE can modulate fragrance intensity and longevity when incorporated into formulations .

Toxicological Assessments

A toxicological review of cyclopentanones indicates that compounds within this group exhibit low acute toxicity and minimal skin irritation at current usage levels . No significant mutagenic or genotoxic activity has been observed in laboratory settings, suggesting that CPPE may also possess a favorable safety profile for cosmetic applications .

Future Research Directions

Given the potential biological activities attributed to CPPE, future research should focus on:

- In vitro and in vivo studies to confirm anti-inflammatory and antioxidant effects.

- Mechanistic studies to elucidate how CPPE interacts with biological targets at the molecular level.

- Clinical trials to assess its efficacy in therapeutic applications beyond fragrances.

Q & A

Basic Research Questions

Q. How is the structural identity of cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester confirmed in experimental settings?

- Methodology : Use spectroscopic techniques (NMR, IR) to confirm functional groups and stereochemistry. Cross-reference with the IUPAC-standard InChIKey (

KVWWIYGFBYDJQC-UHFFFAOYSA-Nfor methyl ester analogs) and CAS numbers (e.g., 24851-98-7 for methyl ester) for database validation . Chromatographic retention times (e.g., GC-MS RT ~14.82–15.32 minutes) can further corroborate identity .

Q. What synthetic routes are employed to prepare this compound?

- Methodology : Esterification of the parent acid (3-oxo-2-pentylcyclopentaneacetic acid) with propanol under acid catalysis. Optimize reaction conditions (temperature, catalyst loading) to enhance yield. Stereochemical control may require chiral catalysts or resolution techniques due to two defined stereocenters .

Q. Which analytical methods are recommended for quantifying this compound in mixtures?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) with non-polar columns (e.g., DB-5) for separation, using internal standards like tetracosane for calibration. High-performance liquid chromatography (HPLC) with UV detection (λ ~210 nm) is also viable for polar derivatives .

Advanced Research Questions

Q. How does stereoisomerism influence the biological or chemical activity of this compound?

- Methodology : Perform chiral separation via chiral GC columns or HPLC with cyclodextrin-based stationary phases. Compare enantiomer activity in bioassays (e.g., fragrance receptor binding or antimicrobial tests). Studies on methyl ester analogs suggest stereochemistry affects volatility and receptor interaction .

Q. What role does this compound play as a biomarker in biological or environmental studies?

- Methodology : Use non-target screening (NTS) protocols in GC-MS or LC-HRMS to detect the compound in complex matrices (e.g., human skin, environmental samples). Match fragmentation patterns (m/z 254.1882 for [M+H]+) and retention indices against spectral libraries .

Q. How can researchers resolve contradictions in reported GC-MS retention times (e.g., 14.82 vs. 15.32 minutes)?

- Methodology : Standardize chromatographic conditions (column type, temperature gradient) and validate with certified reference materials. Differences may arise from column polarity (e.g., DB-5 vs. DB-17) or instrument calibration .

Q. What strategies optimize the stability of this compound during storage?

- Methodology : Store in amber vials at ≤-20°C under inert gas (N2/Ar) to prevent oxidation. Monitor degradation via periodic GC-MS analysis; degradation products (e.g., cyclopentaneacetic acid) indicate hydrolysis .

Q. How is this compound utilized in controlled-release drug delivery systems?

- Methodology : Incorporate into hydrogels (e.g., polyethylene glycol matrices) for slow release of bioactive carbonyl derivatives. Characterize release kinetics using Franz diffusion cells and HPLC quantification .

Q. Key Research Findings

- The compound’s methyl ester analog (Hedione) is widely used in fragrance research due to its jasmine-like odor, with stability enhanced by low-temperature storage .

- Non-target screening identifies it as a potential environmental pollutant, requiring optimized extraction protocols (e.g., sorptive tape extraction for volatile analysis) .

- Stereochemical purity is critical for bioactivity, as racemic mixtures may exhibit reduced efficacy in receptor-binding assays .

Eigenschaften

CAS-Nummer |

158474-72-7 |

|---|---|

Molekularformel |

C15H26O3 |

Molekulargewicht |

254.36 g/mol |

IUPAC-Name |

propyl 2-[(1R,2R)-3-oxo-2-pentylcyclopentyl]acetate |

InChI |

InChI=1S/C15H26O3/c1-3-5-6-7-13-12(8-9-14(13)16)11-15(17)18-10-4-2/h12-13H,3-11H2,1-2H3/t12-,13-/m1/s1 |

InChI-Schlüssel |

IPDFPNNPBMREIF-CHWSQXEVSA-N |

SMILES |

CCCCCC1C(CCC1=O)CC(=O)OCCC |

Isomerische SMILES |

CCCCC[C@@H]1[C@H](CCC1=O)CC(=O)OCCC |

Kanonische SMILES |

CCCCCC1C(CCC1=O)CC(=O)OCCC |

Aussehen |

Colorless to Faint yellow oil |

Piktogramme |

Irritant |

Reinheit |

> 96% |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.